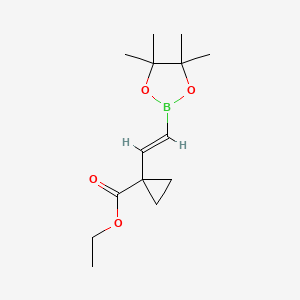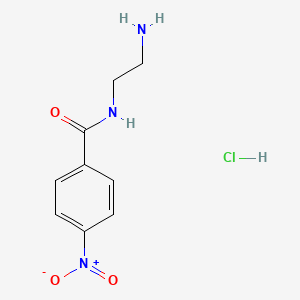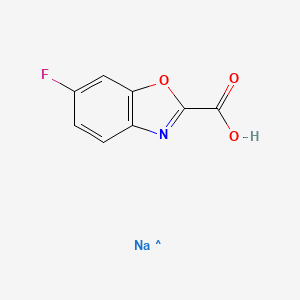
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is a fluorinated benzoxazole derivative Benzoxazoles are a class of heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative under specific conditions. One common method involves the use of 2-aminophenol and a fluorinated aldehyde in the presence of a catalyst such as a nanocatalyst or a metal catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent .
Industrial Production Methods
Industrial production of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated benzoxazole derivative with antibacterial activity.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: A compound with potential pharmaceutical applications.
Uniqueness
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity. The fluorine atom in the benzoxazole ring enhances its biological activity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H4FNNaO3 |
|---|---|
Peso molecular |
204.11 g/mol |
InChI |
InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12); |
Clave InChI |
VULGOWZYBXCJNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)OC(=N2)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)


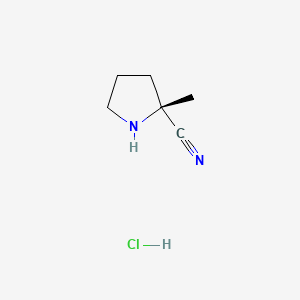
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)


![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
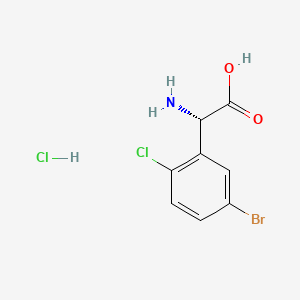
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
